molecular formula C13H11BrN2O2 B14889596 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14889596
M. Wt: 307.14 g/mol
InChI Key: XIYBREOCDJTZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, a hydroxyl group at the second position, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Hydroxylation: The hydroxyl group at the second position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.

    Amidation: The final step involves the formation of the amide bond between the benzamide derivative and pyridin-2-ylmethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 4-bromo-2-oxo-N-(pyridin-2-ylmethyl)benzamide.

    Reduction: Formation of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.

    Substitution: Formation of 4-azido-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.

Scientific Research Applications

4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the bromine atom at the fourth position.

    4-Bromo-N-(pyridin-2-ylmethyl)benzamide: Lacks the hydroxyl group at the second position.

    4-Bromo-2-hydroxy-N-(pyridin-3-ylmethyl)benzamide: The pyridinyl group is attached at the third position instead of the second position.

Uniqueness

4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H11BrN2O2/c14-9-4-5-11(12(17)7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18)

InChI Key

XIYBREOCDJTZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.